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molecular formula C10H9N3O2 B8383251 methyl 6-(1H-pyrazol-1-yl)picolinate

methyl 6-(1H-pyrazol-1-yl)picolinate

Cat. No. B8383251
M. Wt: 203.20 g/mol
InChI Key: RAOJJYGJNJVRSB-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

A solution of methyl 6-(1H-pyrazol-1-yl)picolinate (476 mg; 2.34 mmol) in anh. EtOH (10 ml) was treated with NaBH4 (443 mg; 11.71 mmol), and the resulting mixture was stirred at rt, under nitrogen, for 16 h. After concentration to dryness under reduced pressure, the resulting residue was treated with water, and extracted with DCM. The organic layer was then dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (DCM/MeOH=20/1) afforded (6-(1H-pyrazol-1-yl)pyridin-2-yl)methanol as a colorless oil. LC-MS (conditions A): tR=0.45 min.; [M+H]+: 176.11 g/mol.
Quantity
476 mg
Type
reactant
Reaction Step One
Name
Quantity
443 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[N:11]=[C:10]([C:12](OC)=[O:13])[CH:9]=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1.[BH4-].[Na+]>CCO>[N:1]1([C:6]2[N:11]=[C:10]([CH2:12][OH:13])[CH:9]=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
476 mg
Type
reactant
Smiles
N1(N=CC=C1)C1=CC=CC(=N1)C(=O)OC
Name
Quantity
443 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at rt, under nitrogen, for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
the resulting residue was treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by FC (DCM/MeOH=20/1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1(N=CC=C1)C1=CC=CC(=N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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